Despite the promising biological and pharmacological activities of (1S)-N-benzyl-1-phenylethane-1-sulfonamide, some limitations and future directions exist, including:
1. Limited understanding of the mechanism of action: The exact mechanism of action of the compound as a carbonic anhydrase II inhibitor and anticancer agent is not fully elucidated, and further studies are needed to explore the molecular targets and pathways involved.
2. Lack of in vivo efficacy data: Although (1S)-N-benzyl-1-phenylethane-1-sulfonamide has shown potent cytotoxicity against various cancer cell lines in vitro, its efficacy in vivo is not well established, and more preclinical studies are needed to evaluate its potential as a therapeutic agent.
3. Complexity of structure-activity relationships: The design and synthesis of new derivatives of (1S)-N-benzyl-1-phenylethane-1-sulfonamide with improved biological activities is challenging, due to the complex structure-activity relationships and potential off-target effects. However, computer-aided drug design and high-throughput screening techniques could be utilized to facilitate the discovery of new lead compounds.